An In-Depth Technical Guide to the Physical Properties of Substituted Bromo-Nitroanilines: A Case Study of 4-Bromo-2-Nitroaniline
An In-Depth Technical Guide to the Physical Properties of Substituted Bromo-Nitroanilines: A Case Study of 4-Bromo-2-Nitroaniline
A Note to the Researcher: Initial database inquiries for "4-bromo-N,3-dimethyl-2-nitroaniline" did not yield sufficient data for a comprehensive technical guide, suggesting it is a novel or sparsely documented compound. To fulfill the core requirements of providing an in-depth, methodologically sound guide, this document will focus on the well-characterized and structurally related compound, 4-Bromo-2-nitroaniline (CAS No. 875-51-4) . The principles, experimental protocols, and data interpretation frameworks detailed herein are directly applicable to the characterization of 4-bromo-N,3-dimethyl-2-nitroaniline and other similar small molecules in a drug discovery and development context.
Introduction: The Importance of Physicochemical Characterization
The journey of a novel chemical entity from synthesis to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physical and chemical properties. These properties govern a molecule's behavior in both biological and manufacturing contexts, influencing everything from solubility and absorption to stability and formulation. Substituted nitroanilines are a significant class of compounds, often serving as key intermediates in the synthesis of dyes and pharmaceuticals.[1]
This guide provides a detailed overview of the core physical properties of 4-bromo-2-nitroaniline, a representative of this class. As a Senior Application Scientist, the intent is not merely to list data but to provide a framework for how this data is reliably obtained and interpreted. The protocols described are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for regulatory submissions and scalable process development.
Core Physicochemical Properties of 4-Bromo-2-nitroaniline
4-Bromo-2-nitroaniline is an aromatic amine containing a benzene ring substituted with an amino group, a nitro group, and a bromine atom.[2] These functional groups dictate its polarity, reactivity, and intermolecular interactions, which in turn define its physical properties. The compound typically presents as a yellow to orange crystalline solid and is stable under normal atmospheric conditions.[2][3]
Data Summary
The following table summarizes the key physical properties of 4-bromo-2-nitroaniline, compiled from various authoritative sources.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-nitroaniline | [4] |
| CAS Number | 875-51-4 | |
| Molecular Formula | C₆H₅BrN₂O₂ | [5] |
| Molecular Weight | 217.02 g/mol | [5] |
| Appearance | Light yellow to orange/brown crystalline powder/solid | [2][3][6] |
| Melting Point | 109 - 115 °C (range varies slightly by purity/supplier) | [3][6][7][8] |
| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [8] |
| Density | ~1.79 g/cm³ (Estimate) | [8] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, DMSO, Methanol | [2][8] |
Experimental Protocols for Physical Property Determination
The trustworthiness of physical property data hinges on the robustness of the experimental methodology. The following sections detail standard, field-proven protocols for characterizing a crystalline organic solid like 4-bromo-2-nitroaniline.
Workflow for Characterization of a Crystalline Solid
The logical flow for characterizing a newly synthesized crystalline compound is crucial. It ensures that structural identity is confirmed before extensive physical property measurements are undertaken. This workflow prioritizes unambiguous structural elucidation first, followed by purity assessment and other physical characterizations.
Caption: A typical workflow for the characterization of a new organic crystalline compound.
Protocol: Melting Point Determination via Capillary Method
Causality: The melting point is a highly sensitive indicator of purity. A pure crystalline solid will exhibit a sharp, narrow melting range (typically < 2°C).[9] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. This protocol uses a standard melting point apparatus, a reliable and common tool in organic chemistry labs.
Methodology:
-
Sample Preparation:
-
Ensure the 4-bromo-2-nitroaniline sample is completely dry and finely powdered. Place a small amount on a clean, dry watch glass.
-
Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample enters the tube.[10]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[10] Repeat until a packed column of 2-3 mm height is achieved.
-
-
Apparatus Setup:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Ensure a clear view of the sample through the magnifying lens.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.
-
Precise Determination: Using a fresh sample, heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point found.[11]
-
Decrease the heating rate to approximately 1-2°C per minute. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.[11]
-
-
Reporting:
-
Report the result as a melting range (T₁ - T₂). For 4-bromo-2-nitroaniline, a typical result for a pure sample would be in the range of 110-114°C.[6]
-
Perform the determination in triplicate to ensure reproducibility.
-
Protocol: Qualitative Solubility Assessment
Causality: Solubility is dictated by the principle of "like dissolves like." The polarity of 4-bromo-2-nitroaniline, which arises from its amino and nitro groups, as well as the polarizable bromine atom, suggests it will be more soluble in polar organic solvents than in nonpolar hydrocarbons or highly polar water. Understanding solubility is paramount for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Methanol, Chloroform, Hexane).
-
Sample Preparation: Add approximately 10-20 mg of 4-bromo-2-nitroaniline to a series of labeled test tubes.
-
Measurement:
-
To each tube, add 1 mL of the selected solvent.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds.
-
Visually inspect the mixture. Classify the solubility based on the following criteria:
-
Soluble: No solid particles are visible. The solution is clear.
-
Sparingly/Slightly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The solid appears largely unchanged.
-
-
-
Reporting:
-
Record the solubility of the compound in each solvent at room temperature. For 4-bromo-2-nitroaniline, the expected result is solubility in methanol and chloroform, and sparing solubility in water.[8]
-
Conclusion and Future Directions
This guide has established the foundational physical properties of 4-bromo-2-nitroaniline as a representative substituted bromo-nitroaniline. The provided experimental workflows for melting point and solubility determination are robust, reproducible, and grounded in established chemical principles. For a novel compound like 4-bromo-N,3-dimethyl-2-nitroaniline, these protocols would be the first critical step after synthesis and purification. Further characterization would involve advanced techniques such as Differential Scanning Calorimetry (DSC) for thermal behavior analysis, Powder X-ray Diffraction (PXRD) to investigate polymorphism, and extensive spectroscopic analysis (NMR, MS, IR) to confirm its detailed molecular structure.[12][13] A solid understanding of these properties is the bedrock upon which successful drug development programs are built.
References
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved February 3, 2026, from [Link]
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ACS Publications. (2025). A Combined Experimental and Modeling Workflow to Tune Surface Properties of Organic Materials via Cocrystallization. Retrieved February 3, 2026, from [Link]
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Savant Labs. (n.d.). ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents. Retrieved February 3, 2026, from [Link]
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Al-Saadi, A. (2021). experiment (1) determination of melting points. Retrieved February 3, 2026, from [Link]
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Royal Society of Chemistry. (2013). Predicting crystal structures of organic compounds. Retrieved February 3, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved February 3, 2026, from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved February 3, 2026, from [Link]
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ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Retrieved February 3, 2026, from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved February 3, 2026, from [Link]
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University of Toronto Scarborough. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 3, 2026, from [Link]
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